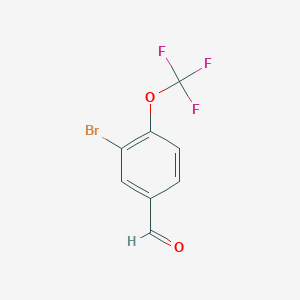

3-Bromo-4-(trifluoromethoxy)benzaldehyde

Descripción

Molecular Geometry and Substituent Positional Effects

The molecular architecture of 3-bromo-4-(trifluoromethoxy)benzaldehyde exhibits distinct geometric characteristics arising from the specific positioning of its substituents. The compound features a planar benzene ring system with the aldehyde group maintaining coplanarity with the aromatic framework. The bromine atom at position 3 introduces significant steric effects due to its large van der Waals radius, while the trifluoromethoxy group at position 4 contributes both steric and electronic perturbations to the molecular geometry.

The substitution pattern creates an asymmetric distribution of electron density across the aromatic ring, with the meta-relationship between the bromine and trifluoromethoxy groups establishing unique geometric constraints. Computational studies indicate that the trifluoromethoxy group adopts a preferred orientation that minimizes steric clash with the adjacent bromine substituent while maximizing orbital overlap with the aromatic pi-system. The carbon-bromine bond length is characteristic of aromatic carbon-halogen bonds, measuring approximately 1.90 angstroms, while the carbon-oxygen bond connecting the trifluoromethoxy group to the ring exhibits typical aromatic ether characteristics.

The aldehyde functionality maintains its characteristic planar geometry with the carbonyl carbon sp2 hybridized and the carbon-oxygen double bond length of approximately 1.21 angstroms. The positioning of substituents creates a dipole moment that significantly influences the compound's physical properties and intermolecular interactions. The overall molecular geometry can be described as having C1 symmetry due to the asymmetric substitution pattern, which eliminates any mirror planes or rotational symmetry elements.

Propiedades

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIAOFZMQWTYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522348 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85366-66-1 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Route

The most common and direct synthetic approach to 3-bromo-4-(trifluoromethoxy)benzaldehyde involves the electrophilic aromatic substitution bromination of 4-(trifluoromethoxy)benzaldehyde. This reaction typically uses bromine or brominating agents under controlled temperature and catalysis to ensure regioselectivity and high yield.

- Reaction Conditions : Bromination is conducted at moderate temperatures (often between 25°C and 65°C) with slow addition of bromine to avoid polybromination.

- Catalysts and Additives : Catalysts such as zinc bromide or Lewis acids (e.g., AlCl3) may be employed to enhance selectivity and reaction rate.

- Solvents : Organic solvents like toluene, ethyl acetate, or dichloromethane are commonly used for extraction and purification steps.

This method is scalable and adaptable for industrial production, often utilizing continuous flow reactors to improve efficiency and safety.

Industrial Scale Considerations

- Automated systems and continuous flow technology optimize reaction control, yield, and purity.

- Post-reaction, the crude product is typically purified by solvent extraction and distillation to achieve purity above 95%.

Alternative Synthetic Methods for Related Compounds and Analogues

While direct literature on this compound is limited, closely related compounds such as 3-bromo-4-fluorobenzaldehyde and 4-bromo-3-(trifluoromethyl)benzaldehyde have well-documented preparation methods that can inform the synthesis of the target compound.

Bromination of 4-Fluorobenzaldehyde (Patent WO2010086877A2)

-

- 4-Fluorobenzaldehyde is added dropwise to a mixture of oleum, iodine, and zinc bromide at 5–35°C for 2 hours.

- Bromine is then added dropwise at 25–45°C over 3 hours.

- The reaction mixture is stirred at 25–65°C for 2 hours.

- The crude product is quenched in water below 25°C, separated, washed, and distilled to >95% purity.

-

- Use of zinc bromide accelerates bromination and improves selectivity.

- Oleum and iodine act as promoters for bromination.

- Extraction solvents include ethyl acetate, dichloromethane, and aromatic hydrocarbons.

This method highlights the importance of controlled addition, temperature regulation, and catalyst use for selective bromination, principles applicable to this compound synthesis.

Ultrasonic-Assisted Bromination (Patent CN109912396B)

-

- 4-Fluorobenzaldehyde dissolved in dichloromethane (solution A).

- Sodium bromide dissolved in water with hydrochloric acid (solution B).

- Solutions A and B mixed with ultrasonic irradiation while sodium hypochlorite is added dropwise at 20–25°C.

- After reaction, phase separation, washing, drying, and crystallization yield pure brominated product.

-

- Avoids direct use of bromine, reducing hazards.

- Ultrasonic waves enhance reaction efficiency and selectivity.

- Mild conditions and environmentally safer reagents.

This method suggests alternative bromination strategies that could be adapted for trifluoromethoxy derivatives.

Oxidation of Brominated Benzyl Alcohol Precursors

For 4-bromo-3-(trifluoromethyl)benzaldehyde, manganese dioxide oxidation of the corresponding benzyl alcohol in dichloromethane over 12 hours yields the aldehyde with 82% yield.

This two-step approach (halogenation of benzyl alcohol followed by oxidation) could be adapted for trifluoromethoxy analogues, providing an alternative synthetic route.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Direct Bromination | 4-(Trifluoromethoxy)benzaldehyde | Bromine, ZnBr2 or AlCl3, oleum, iodine | 25–65°C, 3–5 hours | >95% purity | Industrially scalable, continuous flow possible |

| Bromination with Ultrasonic Aid | 4-Fluorobenzaldehyde | NaBr, HCl, NaOCl, ultrasonic waves | 20–25°C, 1–2 hours | High purity | Safer, avoids elemental bromine, environmentally friendly |

| Oxidation of Brominated Alcohol | (4-Bromo-3-(trifluoromethyl)phenyl)methanol | MnO2 | DCM solvent, 12 hours | 82% yield | Two-step route, applicable to similar compounds |

Detailed Research Findings and Notes

Selectivity and Yield : Bromination reactions require careful control of temperature and reagent addition rates to avoid polybromination and side reactions. Use of catalysts such as zinc bromide enhances selectivity for the 3-position relative to the trifluoromethoxy substituent.

Purification : Crude products are purified by aqueous quenching, solvent extraction (toluene, ethyl acetate, dichloromethane), washing, drying, and distillation or crystallization to achieve high purity (>95%).

Safety and Environmental Concerns : Traditional bromination with elemental bromine poses hazards; alternative methods using sodium bromide/sodium hypochlorite and ultrasonic irradiation reduce toxicity and environmental impact.

Industrial Relevance : Continuous flow reactors and automated systems improve reaction control, safety, and scalability for commercial production.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine atom undergoes substitution reactions under transition metal catalysis. A notable example is its use in Buchwald-Hartwig amination:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination with morpholine | Pd₂(dba)₃, BINAP, Cs₂CO₃ in toluene at 85°C under N₂ | 3-Morpholino-4-(trifluoromethoxy)benzaldehyde | 65% |

This reaction demonstrates compatibility with palladium catalysis, enabling the introduction of amine functionalities for pharmaceutical intermediate synthesis.

Aldehyde-Specific Transformations

The aldehyde group participates in classical carbonyl reactions:

Wittig Olefination

The aldehyde reacts with phosphonate reagents to form α,β-unsaturated esters:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Wittig with ethyl 2-phosphonoacetate | NaH, DME at -30°C, followed by workup | (E)-Ethyl 3-(3-bromo-4-(trifluoromethoxy)phenyl)acrylate | 98% |

Grignard Addition

Methylmagnesium iodide adds to the aldehyde, forming secondary alcohols:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard addition | MeMgI in THF at 0°C | 1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanol | Not reported |

Oxidation and Reduction

- Oxidation : The aldehyde is oxidized to 3-bromo-4-(trifluoromethoxy)benzoic acid using KMnO₄ or CrO₃ under acidic conditions .

- Reduction : Sodium borohydride reduces the aldehyde to 3-bromo-4-(trifluoromethoxy)benzyl alcohol .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes directed substitution. For example, nitration occurs preferentially at the ortho position relative to the trifluoromethoxy group:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–30°C | 3-Bromo-4-(trifluoromethoxy)-2-nitrobenzaldehyde | 90% (para isomer) |

Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura couplings for biaryl synthesis:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O at 80°C | 3-Phenyl-4-(trifluoromethoxy)benzaldehyde | 75–85% |

Condensation Reactions

The aldehyde forms hydrazones and Schiff bases, useful in heterocyclic synthesis:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone formation | 3-Bromobenzohydrazide in ethanol under reflux | (E)-N'-(3-Bromo-4-(trifluoromethoxy)benzylidene)-3-bromobenzohydrazide | 88% |

Industrial-Scale Bromination

Large-scale production employs radical bromination with UV initiation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Radical bromination | Cl₂, radical initiator, UV light at 90–100°C | This compound | 80–85% |

Key Reactivity Insights

- Electronic Effects : The trifluoromethoxy group enhances electrophilic substitution rates at specific ring positions due to its strong electron-withdrawing nature .

- Steric Considerations : The bulky trifluoromethoxy group may hinder reactions at the adjacent aldehyde position, favoring meta-substitution in some cases .

This compound’s multifunctional reactivity makes it indispensable in synthesizing agrochemicals, pharmaceuticals, and advanced materials.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : This compound serves as an essential intermediate in the synthesis of complex organic molecules and pharmaceuticals. It can undergo nucleophilic substitution reactions, oxidation, and reduction, making it versatile for creating various derivatives.

Biology

- Precursor for Bioactive Compounds : It is utilized in developing molecular probes and bioactive compounds, particularly those targeting biological pathways involved in disease processes.

Medicine

- Potential Drug Candidates : The compound is involved in synthesizing therapeutic agents, especially those exhibiting anticancer properties. Its structural characteristics enhance interactions with biological targets.

Industry

- Production of Agrochemicals and Dyes : Its chemical properties facilitate its use in producing specialty chemicals, including agrochemicals and dyes.

Research indicates that 3-Bromo-4-(trifluoromethoxy)benzaldehyde exhibits significant biological activity, particularly in anticancer research:

- Anticancer Properties : Studies have shown that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents by inhibiting key enzymes involved in cancer progression.

- In Vitro Studies : Research demonstrated enhanced cytotoxicity against drug-resistant leukemia cells due to structural modifications that affect mitochondrial function and apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer Efficacy | Significant inhibition of cancer cell growth |

| Enzyme Interactions | Increased inhibitory activity on xanthine oxidase |

Case Studies

- In Vitro Studies on Anticancer Efficacy : A study highlighted that derivatives of benzaldehyde with trifluoromethoxy substitutions exhibited enhanced cytotoxicity against drug-resistant leukemia cells by altering mitochondrial function and activating apoptotic pathways.

- Enzyme Interaction Studies : Research focused on how substituted benzaldehydes interact with xanthine oxidase, revealing that specific hydroxyl substitutions significantly increased inhibitory activity, showcasing the importance of structural modifications for biological efficacy.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzaldehyde depends on its chemical reactivity and interactions with molecular targets. The bromine atom and trifluoromethoxy group can influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions . The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following sections compare 3-bromo-4-(trifluoromethoxy)benzaldehyde with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Substituent Variations on the Benzaldehyde Core

Table 1: Key Structural Analogs and Their Properties

Reactivity and Electronic Effects

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):

The -OCF₃ group in this compound is more electron-withdrawing than -CF₃ due to the oxygen atom, which increases the compound's electrophilicity. This enhances its reactivity in cross-coupling reactions compared to 3-bromo-4-(trifluoromethyl)benzaldehyde . - Methoxyethoxy vs. Trifluoromethoxy Substituents:

The -OCH₂CH₂OCH₃ group in 3-bromo-4-(2-methoxyethoxy)benzaldehyde improves solubility in polar solvents but reduces electrophilicity compared to -OCF₃, limiting its utility in metal-catalyzed reactions .

Table 2: Reaction Performance of Selected Analogs

Actividad Biológica

3-Bromo-4-(trifluoromethoxy)benzaldehyde is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound (C8H4BrF3O2) features a bromine atom and a trifluoromethoxy group attached to a benzaldehyde moiety. The trifluoromethoxy group is known for enhancing the biological activity of compounds by influencing their lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound can be achieved through various methods, including direct arylation reactions. For example, it has been reported that the compound can be synthesized using palladium-catalyzed reactions with heteroarenes, yielding high product purity and quantity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents by inhibiting key enzymes involved in cancer progression. For instance, the presence of the trifluoromethoxy group has been linked to increased inhibition of 5-hydroxytryptamine (5-HT) uptake, suggesting potential applications in treating certain cancers .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with various cellular pathways. Studies have suggested that compounds with similar structures can modulate signaling pathways related to apoptosis and cell proliferation, potentially through the inhibition of P-glycoprotein, a protein associated with drug resistance in cancer cells .

Case Studies

- In Vitro Studies on Anticancer Efficacy : A study demonstrated that derivatives of benzaldehyde, including those with trifluoromethoxy substitutions, showed enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways .

- Enzyme Interaction Studies : Another research effort focused on the interaction between substituted benzaldehydes and xanthine oxidase. The introduction of hydroxyl groups at specific positions significantly increased inhibitory activity, highlighting the importance of structural modifications on biological efficacy .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-4-(trifluoromethoxy)benzaldehyde?

- Methodological Answer : A key route involves bromination of fluorinated benzaldehyde precursors. For example, 4-chloro-benzoyl chloride can be reacted with potassium fluoride in polar aprotic solvents (e.g., tetramethylene sulphone) at 200–220°C to generate intermediates, followed by bromination . Alternative pathways include nucleophilic substitution on brominated aromatic aldehydes, leveraging the electron-withdrawing effects of the trifluoromethoxy group to direct reactivity .

- Key Considerations :

- Monitor reaction conditions (temperature, solvent) to minimize byproduct formation (e.g., mixed fluoride/bromide intermediates) .

- Use chromatography or recrystallization for purification due to halogenated byproducts.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., sand), dispose as halogenated waste .

- Exposure Response :

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitutions?

- Methodological Answer : Contradictions may arise from competing electronic effects (e.g., trifluoromethoxy’s electron-withdrawing nature vs. bromine’s steric hindrance). Strategies include:

- Kinetic Studies : Compare reaction rates under varying conditions (solvent polarity, temperature) to isolate dominant effects .

- Computational Modeling : Use DFT calculations to map transition states and identify steric/electronic barriers .

Q. How to design experiments for regioselective functionalization of this compound?

- Methodological Answer : The trifluoromethoxy group directs electrophiles to the meta position, while bromine influences ortho/para reactivity. For example:

- Friedel-Crafts Alkylation : Use Lewis acids (e.g., AlCl) to target the meta position relative to the trifluoromethoxy group .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with bromine as a leaving group, optimizing catalysts (Pd-based) for selectivity .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Quality : Slow evaporation from DCM/hexane mixtures improves crystal growth.

- Twinning : Use SHELXL’s TWIN command to refine twinned datasets .

- Disorder Modeling : Apply restraints to trifluoromethoxy group orientations using SHELX’s PART instruction .

Q. How to analyze and mitigate byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Identification : Use GC-MS or HPLC to detect halogenated intermediates (e.g., 3-bromo-4-fluoro-benzoic acid fluoride) .

- Optimization : Adjust stoichiometry (e.g., excess KF to favor fluoride intermediates) or switch solvents (e.g., DMF for better selectivity) .

Q. How does the reactivity of this compound compare to analogs like 4-(trifluoromethoxy)benzaldehyde?

- Methodological Answer :

| Compound | Reactivity Difference | Rationale |

|---|---|---|

| This compound | Reduced electrophilicity at aldehyde due to bromine’s steric bulk | Bromine hinders nucleophilic attack . |

| 4-(Trifluoromethoxy)benzaldehyde | Higher aldehyde reactivity | No bromine; trifluoromethoxy directs para substitution . |

- Experimental Validation : Conduct competition experiments between analogs in nucleophilic additions (e.g., Grignard reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.